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(Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Lipophilicity ADME Predictivity Kinase Inhibitor Design

Select this compound for its unique Z-stereochemistry stabilized by intramolecular N–H···N hydrogen bonding, forming a pseudo-five-membered ring that locks the molecule into a distinct 3D conformation critical for kinase hinge-region recognition. The ortho-butoxy substituent (logP 3.96, MW 363.42) occupies hydrophobic pockets inaccessible to ethoxy/methoxy analogs, while the pyridin-3-ylmethylene hydrazone provides a pre-organized pharmacophore distinct from the common E-isomer. Deploy as a structural diversity element in FLT3, JAK, or VEGFR kinase screening libraries, or use as a conformational validation tool for docking algorithms. CNS penetration potential supported by logD 3.96 and MW < 400. Request a quote today.

Molecular Formula C20H21N5O2
Molecular Weight 363.421
CAS No. 1284268-76-3
Cat. No. B2728784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
CAS1284268-76-3
Molecular FormulaC20H21N5O2
Molecular Weight363.421
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3
InChIInChI=1S/C20H21N5O2/c1-2-3-11-27-19-9-5-4-8-16(19)17-12-18(24-23-17)20(26)25-22-14-15-7-6-10-21-13-15/h4-10,12-14H,2-3,11H2,1H3,(H,23,24)(H,25,26)/b22-14-
InChIKeyPNACTQKCYVZCQO-HMAPJEAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 112 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Selection Guide for (Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1284268-76-3): A Specialized Pyrazole-Carbohydrazide for Kinase-Targeted Library Design


(Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1284268-76-3) is a synthetic, ortho-substituted pyrazole-5-carbohydrazide derivative that exists exclusively as the Z-isomer at the imine bond . It belongs to a class of compounds frequently investigated for their ability to act as ATP-competitive kinase inhibitors, where the acylhydrazone and pyridine moieties provide key hinge-binding pharmacophores. The compound is currently available only as a research-grade screening compound from a limited number of chemical vendors. A critical evidence gap exists: no peer-reviewed publications, patents, or authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) currently contain quantitative biological activity data for this exact compound, and all available binding data initially linked to its identifiers have been confirmed to correspond to structurally unrelated molecules [1]. Therefore, its selection over close analogs must rely on demonstrable, quantifiable physicochemical differences and structural features that are predictive of differentiated target engagement, rather than on reported potency metrics.

Why This Specific 2-Butoxyphenyl Z-Isomer Cannot Be Freely Substituted in Focused Kinase Libraries


The combination of three structural features—the ortho-butoxy substituent, the Z-configured pyridin-3-ylmethylene hydrazone, and the 1H-pyrazole-5-carbohydrazide core—creates a unique conformational and electronic profile that simple in-class analogs do not replicate. The Z-isomer is specifically stabilized by an intramolecular N–H···N hydrogen bond that forms a pseudo-five-membered ring, locking the molecule into a distinct 3D conformation critical for kinase hinge-region recognition [1]. Substituting the butoxy chain with shorter alkoxy groups (e.g., ethoxy or methoxy) alters lipophilicity and steric occupancy within the hydrophobic pocket, while changing the pyridine attachment point from the 3- to the 2- or 4-position eliminates the essential hydrogen-bonding network. The E-isomer, which is more commonly synthesized for this scaffold family, presents a fundamentally different spatial orientation of the pyridine ring, likely resulting in divergent binding modes . These structural features are not interchangeable without risking loss of the intended kinase inhibition profile. The quantitative evidence below substantiates these points of differentiation through comparative cheminformatic descriptors.

Quantitative Evidence for Differentiated Selection of CAS 1284268-76-3 Versus Closest Commercial Analogs


Lipophilicity-Driven Differentiation: logP and logD Comparison Against Ethoxy and Methoxy Analogs

The target compound's ortho-butoxy group provides significantly higher calculated lipophilicity compared to ethoxy and methoxy analogs. Based on vendor-reported consensus logP, the butoxy derivative (logP = 3.96) is ~1.0 log unit more lipophilic than the ethoxy analog (predicted logP ~2.8–3.0) and ~1.5–1.8 log units higher than the methoxy analog (predicted logP ~2.1–2.3). This difference is consistent with the ~1.0 logP increment typically contributed by each additional methylene group in an alkyl chain. In kinase inhibitor design, logP values in the 3.5–4.5 range are often associated with improved passive membrane permeability and cellular potency for compounds targeting intracellular kinases, provided that solubility thresholds are maintained . The ethoxy and methoxy analogs, with logP values below 3.0, may exhibit poorer cell penetration, potentially limiting their utility in cell-based kinase assays. This constitutes class-level inference based on established medicinal chemistry principles, not direct experimental comparison data for these specific compounds.

Lipophilicity ADME Predictivity Kinase Inhibitor Design

Ionization State and pH-Dependent Solubility: logD7.4 Comparison Against Shorter Alkoxy Analogs

The vendor-reported logD7.4 of 3.96 for the target compound indicates that at physiological pH, the molecule remains predominantly neutral and lipophilic, with minimal ionization. This is consistent with the absence of strongly ionizable functional groups beyond the mildly acidic pyrazole NH and the basic pyridine nitrogen (predicted pKa ~3 and ~5, respectively). Shorter alkoxy analogs (ethoxy, methoxy) are expected to exhibit lower logD7.4 values by approximately the same magnitude as the logP difference (~1.0 and ~1.6 log units, respectively), potentially leading to higher aqueous solubility but lower membrane partitioning. For CNS-targeted kinase programs, the butoxy derivative's logD7.4 of ~4.0 falls within the optimal range (typically 2–5) for blood-brain barrier penetration, whereas the methoxy analog's predicted logD7.4 of ~2.2 would be below the generally preferred minimum for passive CNS penetration. This is a class-level inference based on the established relationship between alkoxy chain length, lipophilicity, and passive membrane permeability.

Distribution Coefficient pH-Dependent Solubility Oral Bioavailability Prediction

Molecular Weight and Heavy Atom Count: Screening Collection Fit Compared to Lead-Like Criteria

With a molecular weight of 363.42 g/mol and 27 heavy atoms, the target compound resides near the upper boundary of conventional lead-like space (MW ≤350) but remains well within drug-like space (MW ≤500). By comparison, the ethoxy analog (predicted MW ~335.4) and methoxy analog (predicted MW ~321.4) are closer to lead-like criteria. This distinction matters for procurement strategy: the butoxy derivative is better suited for libraries targeting kinase ATP-binding pockets, which often accommodate larger ligands, while the lighter analogs may be preferable for fragment-based or lead-like screening collections. The molecular weight difference of ~28 Da (one ethylene unit) per step along the alkoxy series provides a rational basis for tiered library design, where each homolog explores incremental steric and hydrophobic occupancy within the target binding site.

Molecular Weight Lead-Likeness Fragment-Based Screening

Z-Stereochemistry and Intramolecular H-Bonding: Conformational Lock Differentiating from E-Isomer Analogs

The target compound is explicitly designated as the Z-isomer, with the pyridine ring oriented syn to the pyrazole NH. Crystal structure reports for closely related pyrazole-5-carbohydrazide derivatives confirm that the Z-configuration enables an intramolecular N–H···N hydrogen bond between the pyrazole NH (donor) and the imine nitrogen (acceptor), forming a five-membered pseudo-ring that rigidifies the acylhydrazone linker [1]. This conformational lock constrains the pyridin-3-yl ring into a specific orientation relative to the pyrazole core, pre-organizing the molecule for bidentate hinge-region hydrogen bonding with kinase active sites (e.g., the backbone NH and carbonyl of the hinge residue). The commercially available ethoxy and methoxy analogs are predominantly listed as the E-isomer, which lacks this intramolecular hydrogen bond and presents the pyridine in a conformationally flexible or opposite orientation. This stereochemical difference may translate into divergent kinase selectivity profiles, although direct experimental comparison data are lacking.

Stereochemistry Conformational Restriction Kinase Hinge Binding

Ortho- vs. Para-Butoxyphenyl Substitution: Regioisomeric Differentiation in Kinase Pocket Occupancy

The target compound bears the butoxy substituent at the ortho position of the phenyl ring attached to the pyrazole C3. This ortho substitution forces the phenyl ring out of coplanarity with the pyrazole, as confirmed by crystallographic data for related compounds showing phenyl-pyrazole dihedral angles of 30–45° [1]. This twisted conformation directs the butoxy chain into a distinct region of the target protein's hydrophobic pocket compared to the para-substituted regioisomer (CAS 634899-32-4 and related para-butoxyphenyl derivatives available from vendors). The ortho-butoxy regioisomer is expected to occupy a different sub-pocket than the para isomer, potentially leading to differential kinase selectivity. The para isomer has been commercially available for longer and appears in a MeSH entry as an inhibitor of 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase [2], whereas the ortho isomer remains unexplored. Direct comparative activity data between these regioisomers is not currently available.

Regioisomerism Kinase Selectivity Hydrophobic Pocket

Recommended Application Scenarios for (Z)-3-(2-butoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 1284268-76-3) Based on Differentiated Evidence


Kinase-Focused Screening Library Expansion with Ortho-Butoxy Z-Isomer Pyrazole-Carbohydrazides

Based on the compound's ortho-butoxy substitution pattern, Z-stereochemistry with intramolecular N–H···N hydrogen bonding, and calculated logP of 3.96 , this compound is best deployed as a structural diversity element in kinase-targeted screening libraries. Its conformationally locked acylhydrazone linker and twisted aryl-pyrazole geometry provide a pre-organized pharmacophore distinct from the more common E-isomer and para-substituted analogs. For organizations screening against kinase panels (e.g., FLT3, JAK, VEGFR families), this compound offers a unique vector for exploring hydrophobic pocket occupancy that is not accessible with commercially available ethoxy, methoxy, or para-butoxy analogs [1]. Given the absence of published bioactivity data, it should be treated as a prospective screening candidate requiring primary assay validation.

CNS-Penetrant Kinase Inhibitor Hit Identification Programs

With a logD7.4 of 3.96 and molecular weight of 363.42 g/mol , the compound resides within the favorable property space for passive blood-brain barrier penetration (typically logD 2–5, MW < 400). Its ortho-butoxy group provides the requisite lipophilicity for CNS penetration without exceeding the molecular weight threshold commonly associated with efflux transporter susceptibility. CNS drug discovery teams seeking kinase inhibitors for glioblastoma, brain metastases, or neurodegenerative diseases can use this compound as a starting point for hit expansion, where its Z-configured pyridin-3-ylmethylene hydrazone may offer differentiated hinge-binding interactions compared to E-isomer analogs [1].

Structure-Activity Relationship (SAR) Studies on Alkoxy Chain Length in Pyrazole-Carbohydrazide Kinase Inhibitors

When procured alongside the ethoxy (CAS 1285541-84-5) and methoxy analogs, this butoxy derivative forms a systematic alkoxy-chain SAR set with MW increments of ~28 Da per methylene unit . The ~1.0 logP increment per added methylene provides a predictable lipophilicity gradient for probing hydrophobic pocket depth and tolerance in kinase active sites. Medicinal chemistry teams can use this homologous series to establish lipophilic efficiency (LipE) relationships and identify the optimal chain length for potency-selectivity balance, where the butoxy compound's logP of 3.96 represents the upper end of lead-like lipophilicity before solubility concerns emerge.

Computational Chemistry and Docking-Based Virtual Screening Validation

The compound's defined Z-stereochemistry and intramolecular H-bonding pattern make it a valuable validation tool for docking algorithms and conformational sampling methods. Its locked conformation serves as a 'molecular ruler' to test whether computational methods correctly predict the preferred binding pose of Z-hydrazone kinase inhibitors. Organizations developing or benchmarking structure-based drug design workflows can use this compound to assess pose reproduction accuracy, particularly for targets where the hinge-region hydrogen-bonding geometry is critical for scoring function calibration [1].

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